
N-(2,6-diethylphenyl)-2,5-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-diethylphenyl)-2,5-dimethoxybenzenesulfonamide, commonly known as DESB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DESB belongs to the class of sulfonamide compounds, which are known to possess diverse biological activities.
作用機序
The mechanism of action of DESB is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting their production, DESB can help reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
DESB has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. DESB has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.
実験室実験の利点と制限
DESB has several advantages for lab experiments. It is easy to synthesize, stable, and has a long shelf-life. DESB is also relatively inexpensive compared to other sulfonamide compounds. However, DESB has some limitations. It is not very water-soluble, which can make it difficult to administer in vivo. DESB also has low oral bioavailability, which can limit its effectiveness as an oral medication.
将来の方向性
There are several future directions for research on DESB. One area of interest is its potential use in treating cancer. DESB has been found to inhibit the growth of cancer cells in vitro and in vivo. Further research is needed to determine its effectiveness in treating different types of cancer.
Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease. DESB has been found to have neuroprotective effects in animal models of Alzheimer's disease. Further research is needed to determine its effectiveness in humans.
Conclusion
DESB is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. DESB has also been investigated for its potential use in treating various diseases such as cancer, diabetes, and Alzheimer's disease. Further research is needed to fully understand its mechanism of action and to determine its effectiveness in treating different diseases.
合成法
The synthesis of DESB involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2,6-diethyl aniline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure DESB.
科学的研究の応用
DESB has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. DESB has also been investigated for its potential use in treating various diseases such as cancer, diabetes, and Alzheimer's disease.
特性
IUPAC Name |
N-(2,6-diethylphenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-5-13-8-7-9-14(6-2)18(13)19-24(20,21)17-12-15(22-3)10-11-16(17)23-4/h7-12,19H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFADUZUQWYFFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

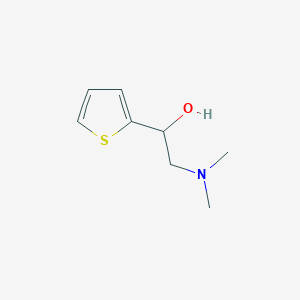
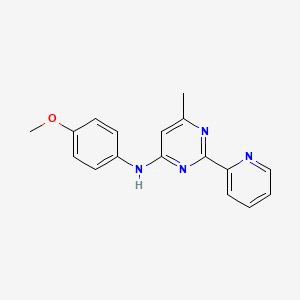
![2,4,6-trimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7463401.png)
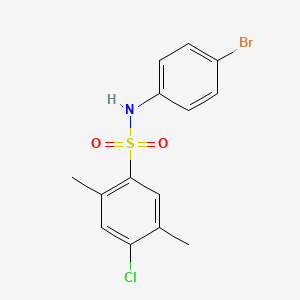
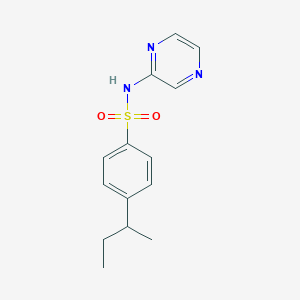

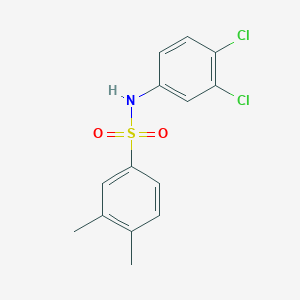
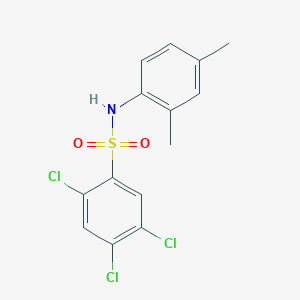


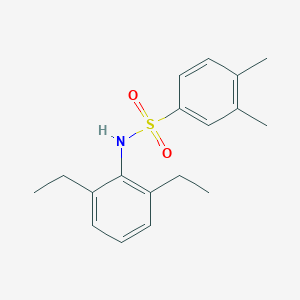

![2-[(4-Methylphenyl)methylsulfanyl]acetamide](/img/structure/B7463482.png)
![4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7463489.png)